N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine
CAS No.:
Cat. No.: VC14783457
Molecular Formula: C15H16ClN3O4
Molecular Weight: 337.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3O4 |
|---|---|
| Molecular Weight | 337.76 g/mol |
| IUPAC Name | 2-[[2-[3-(4-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H16ClN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23) |
| Standard InChI Key | VBOYTNMGBCEIKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C(=C1)Cl |
Introduction
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that combines an indole derivative with a glycylglycine moiety. Its unique structure suggests potential biological activity, particularly in drug development targeting specific biological pathways. The compound's molecular formula is C₁₅H₁₆ClN₃O₄, and it has a molecular weight of 337.76 g/mol .
Synthesis and Chemical Reactivity
The synthesis of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves multiple steps, including the formation of the amide bond between the indole-derived propanoyl group and the glycylglycine unit. This compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the indole moiety and glycylglycine.
Biological Activity and Potential Applications
Research indicates that compounds similar to N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine may exhibit significant biological activities, including potential antitumor and antimicrobial effects. The incorporation of the chloro-substituted indole may enhance interactions with biological targets, influencing signaling pathways and cellular responses. This compound has potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.
Comparison with Similar Compounds
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is distinct from simpler analogs like glycylglycine or 4-chlorotryptophan due to its combined indole and glycylglycine structure. This combination potentially enhances its biological activity compared to these simpler compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Glycylglycine | Dipeptide structure | Low bioactivity |
| Indoleacetic acid | Indole ring | Plant growth regulator |
| 4-Chlorotryptophan | Chloro-substituted tryptophan | Antimicrobial properties |
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine | Indole derivative with glycylglycine moiety | Potential antitumor and antimicrobial effects |
Future Research Directions
Further research is needed to fully elucidate the mechanism of action and potential therapeutic uses of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide insights into its interaction dynamics with biological targets.
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